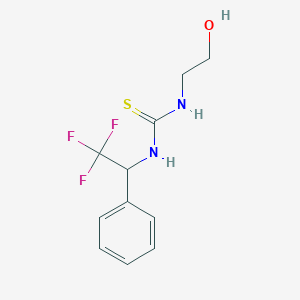
N-(2-Hydroxyethyl)-N'-(2,2,2-trifluoro-1-phenylethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a hydroxyethyl group and a trifluorophenylethyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea typically involves the reaction of 2-hydroxyethylamine with 2,2,2-trifluoro-1-phenylethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thioureas with different functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea involves its interaction with specific molecular targets. The trifluorophenylethyl group enhances its binding affinity to certain enzymes or receptors, while the hydroxyethyl group may facilitate its solubility and cellular uptake. The thiourea moiety can form hydrogen bonds and other interactions with target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)-N’-(phenylethyl)thiourea: Lacks the trifluoro group, which may affect its binding properties and biological activity.
N-(2-Hydroxyethyl)-N’-(2,2,2-trifluoroethyl)thiourea: Lacks the phenyl group, which may influence its hydrophobic interactions and overall efficacy.
Uniqueness
N-(2-Hydroxyethyl)-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea is unique due to the presence of both the trifluorophenylethyl and hydroxyethyl groups, which confer distinct physicochemical properties and biological activities. The trifluoro group enhances its metabolic stability and binding affinity, while the hydroxyethyl group improves its solubility and bioavailability.
Properties
CAS No. |
61290-53-7 |
|---|---|
Molecular Formula |
C11H13F3N2OS |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-(2,2,2-trifluoro-1-phenylethyl)thiourea |
InChI |
InChI=1S/C11H13F3N2OS/c12-11(13,14)9(8-4-2-1-3-5-8)16-10(18)15-6-7-17/h1-5,9,17H,6-7H2,(H2,15,16,18) |
InChI Key |
RFPCZXJYDFQOKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)NC(=S)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


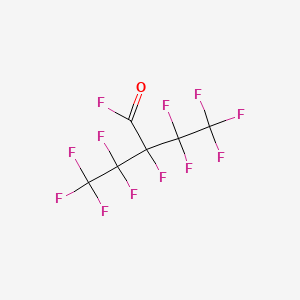
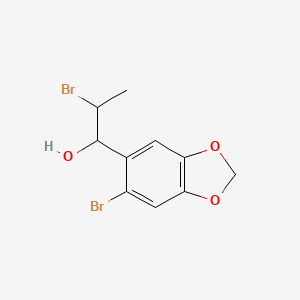

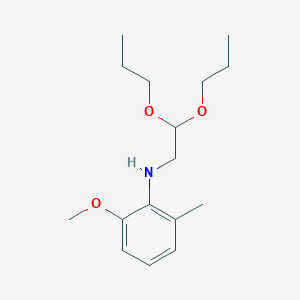
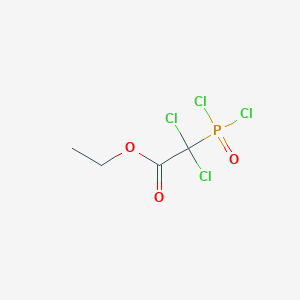
(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14587116.png)
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
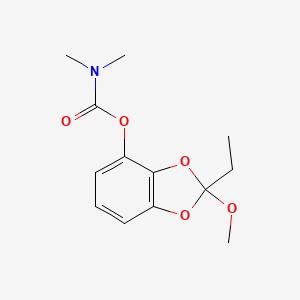
![1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14587129.png)
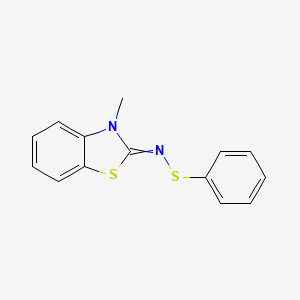


![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)
